

# The Discovery and Synthesis of Midobrutinib (BMS-986142): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Midobrutinib |           |
| Cat. No.:            | B15577780    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Midobrutinib** (BMS-986142) is a potent and highly selective, reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways implicated in autoimmune diseases. Developed by Bristol Myers Squibb, **Midobrutinib** emerged from a structure-based drug design program aimed at creating a safe and effective oral therapy for conditions such as rheumatoid arthritis. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Midobrutinib**. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a resource for researchers in the field of kinase inhibitor development and autoimmune disease.

## **Introduction: Targeting Bruton's Tyrosine Kinase**

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[3][4] Beyond its role in B-cells, BTK is also involved in the signaling of other immune cells, including macrophages, neutrophils, and mast cells, through pathways such as Fc receptor (FcR) and Toll-like receptor (TLR) signaling.[4][5] The aberrant activation of BTK is linked to the pathophysiology of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target.[6][7] The development of BTK inhibitors has revolutionized the treatment of certain hematological



cancers, and there is significant interest in their application for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[6]

**Midobrutinib** (BMS-986142) was developed as a potent and selective reversible inhibitor of BTK.[8] The rationale for its development was to create an oral therapeutic that could modulate the activity of B-cells and other immune cells contributing to the chronic inflammation characteristic of autoimmune diseases.[8]

## Mechanism of Action: Inhibition of the BTK Signaling Pathway

**Midobrutinib** functions by reversibly binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation.[8] This blockade of BTK activity interrupts the downstream signaling cascade initiated by the B-cell receptor and other immunoreceptors.

The binding of an antigen to the B-cell receptor triggers a series of intracellular events, including the phosphorylation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCy2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. This cascade ultimately results in the activation of transcription factors, such as NF-kB, which promote B-cell proliferation, survival, and the production of pro-inflammatory cytokines.[3][4] By inhibiting BTK, **Midobrutinib** effectively dampens this entire signaling pathway.





Click to download full resolution via product page

Figure 1: Simplified BTK Signaling Pathway and the Point of Inhibition by Midobrutinib.

## **Chemical Synthesis of Midobrutinib**

The synthesis of **Midobrutinib**, 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, is a multi-step process. A convergent synthetic approach is employed, involving the preparation of key intermediates that are subsequently coupled to form the final molecule. The following is a high-level overview of a potential synthetic route based on related structures.



Click to download full resolution via product page

Figure 2: High-Level Retrosynthetic Analysis of Midobrutinib.

A detailed, step-by-step synthetic protocol is outlined in the "Experimental Protocols" section of this document. The synthesis involves standard organic chemistry transformations, including cross-coupling reactions to form the biaryl linkage and amide bond formation to introduce the quinazolinone moiety.

## **Preclinical and Clinical Data**



**Midobrutinib** has undergone extensive preclinical and clinical evaluation to characterize its potency, selectivity, and efficacy.

## **In Vitro Activity**

The inhibitory activity of **Midobrutinib** against BTK and a panel of other kinases was determined in biochemical assays. Cellular assays were also conducted to assess its functional effects on B-cell activation.

| Assay                              | Target                        | IC50 (nM) |
|------------------------------------|-------------------------------|-----------|
| Enzymatic Assay                    | втк                           | 0.5[2][9] |
| Tec                                | 10[2][9]                      |           |
| ITK                                | 15[2]                         | _         |
| BLK                                | 23[2]                         |           |
| TXK                                | 28[2]                         | _         |
| BMX                                | 32[2]                         | _         |
| LCK                                | 71[2]                         |           |
| SRC                                | 1100[2]                       |           |
| Cellular Assay (B-cell function)   | Inhibition of CD86 expression | ≤ 5[9]    |
| Inhibition of CD69 expression      | ≤ 5[9]                        |           |
| Inhibition of IL-6 production      | ≤ 5[9]                        | _         |
| Inhibition of TNF-α production     | ≤ 5[9]                        | _         |
| Inhibition of B-cell proliferation | ≤ 5[9]                        | _         |

Table 1: In Vitro Inhibitory Activity of Midobrutinib

## In Vivo Efficacy in Animal Models

The efficacy of **Midobrutinib** was evaluated in murine models of rheumatoid arthritis, including the collagen-induced arthritis (CIA) model.



| Model                        | Dosing Regimen  | Endpoint         | Result           |
|------------------------------|-----------------|------------------|------------------|
| Murine CIA<br>(Preventative) | 4 mg/kg, PO, QD | Clinical Score   | 26% reduction[2] |
| 10 mg/kg, PO, QD             | Clinical Score  | 43% reduction[2] |                  |
| 30 mg/kg, PO, QD             | Clinical Score  | 79% reduction[2] |                  |
| Murine CIA<br>(Therapeutic)  | 2 mg/kg, PO, QD | Clinical Score   | 17% reduction[2] |
| 4 mg/kg, PO, QD              | Clinical Score  | 37% reduction[2] |                  |
| 25 mg/kg, PO, QD             | Clinical Score  | 67% reduction[2] |                  |

Table 2: In Vivo Efficacy of Midobrutinib in the Collagen-Induced Arthritis Model

### **Clinical Trial Data**

Midobrutinib has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Study in Healthy Volunteers:

| Parameter             | Value                                                               |
|-----------------------|---------------------------------------------------------------------|
| Absorption            | Rapid, Tmax within 2 hours[10]                                      |
| Elimination Half-life | 7 to 11 hours[10]                                                   |
| Dose Proportionality  | Exposure appeared dose-proportional[10]                             |
| Pharmacodynamics      | Dose- and concentration-dependent inhibition of CD69 expression[11] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of **Midobrutinib** from Phase 1 Study

Phase 2 Study in Rheumatoid Arthritis:



A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Midobrutinib** in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.[12] The co-primary endpoints were not met.[13]

| Endpoint (at Week<br>12) | Placebo | Midobrutinib 100 mg | Midobrutinib 200 mg |
|--------------------------|---------|---------------------|---------------------|
| ACR20 Response<br>Rate   | 31%     | 36%                 | 42%                 |
| ACR70 Response<br>Rate   | 4%      | 4%                  | 10%                 |

Table 4: Efficacy Results from Phase 2 Study of **Midobrutinib** in Rheumatoid Arthritis[13]

## Experimental Protocols Chemical Synthesis of Midobrutinib (Illustrative)

The following represents a plausible, illustrative synthesis based on the known structure and related chemical literature. The exact, proprietary synthesis may differ.

Step 1: Synthesis of the Tetrahydrocarbazole Core. This can be achieved through a Fischer indole synthesis or related cyclization strategies starting from appropriately substituted anilines and cyclohexanones.

Step 2: Functionalization of the Tetrahydrocarbazole. Introduction of the carboxamide and fluoro groups at the desired positions.

Step 3: Synthesis of the Substituted Phenylboronic Ester. This intermediate is prepared through standard aromatic substitution and borylation reactions.

Step 4: Suzuki Coupling. The tetrahydrocarbazole derivative and the phenylboronic ester are coupled using a palladium catalyst to form the biaryl linkage.

Step 5: Synthesis of the Quinazolinone Moiety. This heterocyclic component is synthesized separately.



Step 6: Final Amide Coupling. The product from the Suzuki coupling is coupled with the quinazolinone derivative to yield **Midobrutinib**.

## **BTK Enzyme Inhibition Assay (Luminescence-based)**



Click to download full resolution via product page

Figure 3: Workflow for a Luminescence-Based BTK Enzyme Inhibition Assay.

#### Materials:

- · Recombinant human BTK enzyme
- Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
- ATP
- Midobrutinib
- ADP-Glo™ Kinase Assay Kit
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- 384-well plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of **Midobrutinib** in assay buffer.
- In a 384-well plate, add the BTK enzyme and substrate.



- Add the Midobrutinib dilutions or vehicle control to the wells.
- Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's protocol.
- Calculate the percent inhibition for each concentration of **Midobrutinib** and determine the IC50 value by fitting the data to a dose-response curve.

## Collagen-Induced Arthritis (CIA) in Mice

#### Animals:

DBA/1 mice (male, 8-10 weeks old)

#### Materials:

- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Midobrutinib formulated for oral administration

#### Procedure:

- Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
- Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
- Treatment: Begin daily oral administration of Midobrutinib or vehicle control on day 21 (therapeutic protocol) or day 0 (preventative protocol).



- Arthritis Scoring: From day 21 onwards, visually score the paws for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (maximum score of 16 per mouse).
- Histology: At the end of the study, collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.

### Conclusion

**Midobrutinib** is a potent and selective reversible inhibitor of BTK that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis. Its development was based on a rational, structure-based design approach. While the Phase 2 clinical trial in rheumatoid arthritis did not meet its primary efficacy endpoints, the data generated from the comprehensive preclinical and clinical evaluation of **Midobrutinib** provide valuable insights for the continued development of BTK inhibitors for autoimmune and inflammatory diseases. This technical guide serves as a repository of the key data and methodologies associated with the discovery and synthesis of **Midobrutinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medpagetoday.com [medpagetoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item Discovery of 6a France Fluoro-5a France (R) a France (3a France (S) a France (8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H) a France (R) a France (S) a France (8-fluoro-1-methyl-2,4-hydroxypropan-2-yl)-2,3,4,9-tetrahydroa France (1Ha France) carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Brutona Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers figshare Figshare [figshare.com]







- 6. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor tolebrutinib in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase IIb, Randomized, Double-blind Study in Patients with Rheumatoid Arthritis Evaluating the Safety and Efficacy of Evobrutinib Compared with Placebo in Patients with an Inadequate Response to Methotrexate ACR Meeting Abstracts [acrabstracts.org]
- 8. Bioorganic & Medicinal Chemistry Letters Mendeley Data [data.mendeley.com]
- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 10. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMS-986142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Midobrutinib (BMS-986142): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577780#discovery-and-synthesis-of-midobrutinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com